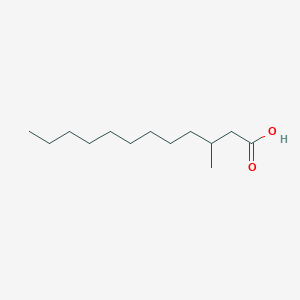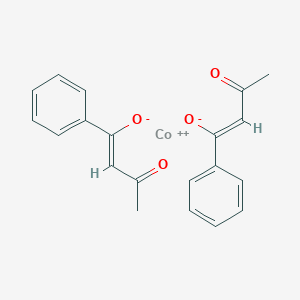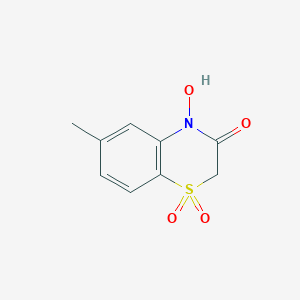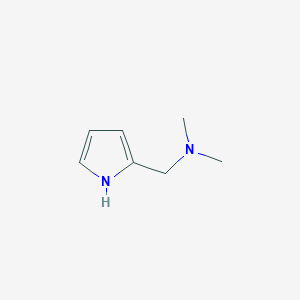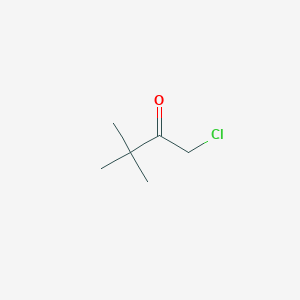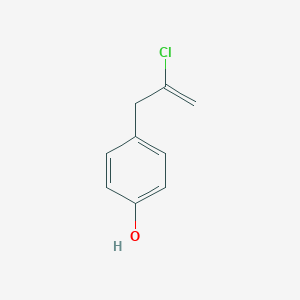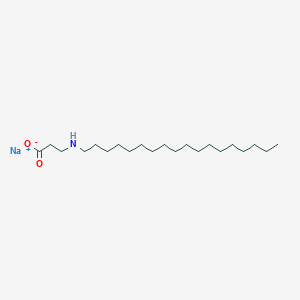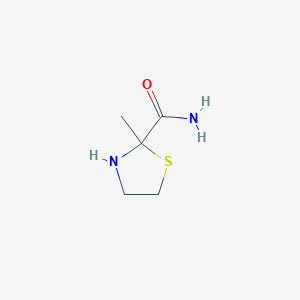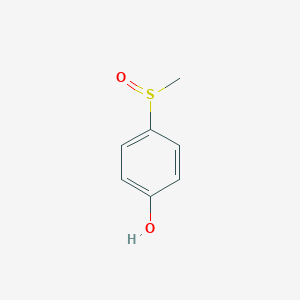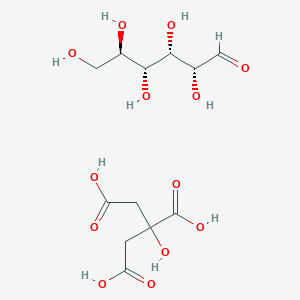
Acid citrate dextrose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid citrate dextrose (ACD) is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is a sterile solution that prevents blood from clotting by chelating calcium ions necessary for coagulation. ACD is also used to preserve blood components such as red blood cells, platelets, and plasma for transfusions.
作用机制
The mechanism of action of Acid citrate dextrose is based on its ability to chelate calcium ions necessary for coagulation. Calcium ions play a critical role in the coagulation cascade, and their removal prevents the formation of clots. Acid citrate dextrose works by binding to calcium ions, forming a complex that prevents their interaction with coagulation factors. This results in the inhibition of the coagulation cascade and the prevention of blood clotting.
Biochemical and Physiological Effects
Acid citrate dextrose has several biochemical and physiological effects on blood components. It prevents the formation of clots, thereby ensuring that blood components remain viable for a longer period. Acid citrate dextrose also maintains the pH of blood components, preventing the breakdown of proteins and other cellular components. Acid citrate dextrose also helps to prevent the growth of bacteria and other microorganisms in blood components, ensuring their sterility.
实验室实验的优点和局限性
Acid citrate dextrose has several advantages and limitations for lab experiments. Its main advantage is that it preserves blood components for a longer period, allowing for extended experimental time frames. Acid citrate dextrose also maintains the viability and sterility of blood components, ensuring that the results of experiments are accurate. However, Acid citrate dextrose has some limitations, such as its inability to prevent the breakdown of some cellular components over extended periods. Additionally, Acid citrate dextrose can interfere with some laboratory assays, leading to inaccurate results.
未来方向
There are several future directions for the use of Acid citrate dextrose in scientific research. One area of research is the development of new anticoagulants that are more effective than Acid citrate dextrose. Another area of research is the optimization of the Acid citrate dextrose formulation to improve its performance in preserving blood components. Additionally, there is a need to investigate the potential interactions of Acid citrate dextrose with laboratory assays to improve their accuracy.
Conclusion
In conclusion, Acid citrate dextrose is a solution used as an anticoagulant in blood transfusions and laboratory experiments. It is composed of citrate, dextrose, and citric acid and works by chelating calcium ions necessary for coagulation. Acid citrate dextrose has several advantages and limitations for lab experiments and has several future directions for research. Its use in scientific research ensures that blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
合成方法
Acid citrate dextrose is a solution composed of three main components: citrate, dextrose, and citric acid. The synthesis of Acid citrate dextrose involves the mixing of these three components in a specific ratio. The citrate component is usually sodium citrate, which is dissolved in sterile water. The dextrose component is glucose, which is added to the citrate solution. Citric acid is then added to the solution to adjust the pH. The final solution is sterilized by filtration or autoclaving.
科学研究应用
Acid citrate dextrose is widely used in scientific research, particularly in the field of hematology and blood transfusion. It is used as an anticoagulant in blood collection and preservation for laboratory experiments. Acid citrate dextrose is also used in the preparation of blood components such as red blood cells, platelets, and plasma for transfusions. The use of Acid citrate dextrose in scientific research ensures that the blood components are preserved and remain viable for a longer period, allowing for extended experimental time frames.
属性
CAS 编号 |
13838-07-8 |
|---|---|
分子式 |
C12H20O13 |
分子量 |
372.28 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1 |
InChI 键 |
IJRKANNOPXMZSG-SSPAHAAFSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
其他 CAS 编号 |
13838-07-8 |
同义词 |
ACD solution ACD-A solution acid citrate dextrose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



